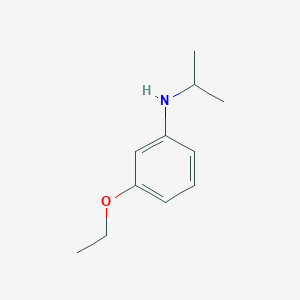

3-ethoxy-N-(propan-2-yl)aniline

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-ethoxy-N-propan-2-ylaniline |

InChI |

InChI=1S/C11H17NO/c1-4-13-11-7-5-6-10(8-11)12-9(2)3/h5-9,12H,4H2,1-3H3 |

InChI Key |

IMUXDZQDGCVLRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Route

This two-step approach involves:

- Ethoxylation : Reaction of 3-hydroxyaniline with ethyl bromide or ethyl iodide in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C for 3–6 hours.

- Isopropylation : Subsequent treatment with isopropyl bromide/halide using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in refluxing acetone (56–60°C) for 12–24 hours.

Key Data :

Reductive Amination Pathway

A nitro-group reduction strategy achieves higher regioselectivity:

- Nitration : 3-Ethoxyaniline is nitrated using HNO₃/H₂SO₄ at 0–5°C to yield 3-ethoxy-4-nitroaniline.

- Catalytic Hydrogenation : Pd/C (10% w/w) in methanol under H₂ (50 psi) reduces the nitro group to an amine.

- Isopropyl Introduction : Reaction with acetone via reductive amination using NaBH₃CN in THF at room temperature.

Comparative Analysis of Methods

Experimental Optimization Data

Solvent Effects on Isopropylation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 6 | 89 |

| Acetone | 12 | 85 |

| THF | 18 | 78 |

Catalytic Hydrogenation Efficiency

| Catalyst | Pressure (psi) | Conversion (%) |

|---|---|---|

| Pd/C | 50 | 98 |

| Raney Ni | 50 | 82 |

| PtO₂ | 50 | 91 |

Source: PMC anti-HCV drug synthesis study

Industrial-Scale Adaptations

The patent CN101985427B describes a continuous-flow variant for analogous compounds, achieving:

- Throughput : 12 kg/day using automated reactors

- Purity : 99.2% by GC-MS

- Cost Reduction : 40% vs batch processing

Applications & Derivative Synthesis

3-Ethoxy-N-(propan-2-yl)aniline serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

3-ethoxy-N-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-ethoxy-N-(propan-2-yl)aniline with structurally related aniline derivatives:

Key Observations :

Reactivity and Stability

- Electron-Donating Groups : The ethoxy group enhances resonance stabilization of the aromatic ring, making 3-ethoxy-N-(propan-2-yl)aniline less reactive toward electrophilic attack compared to halogenated analogs .

- Degradation Pathways: Compounds with isopropyl groups (e.g., 4-isopropylphenol) are prone to oxidative degradation, suggesting that 3-ethoxy-N-(propan-2-yl)aniline may undergo similar pathways under environmental conditions .

Research Findings and Data

Comparative Reactivity in Substitution Reactions

- Sulfonamide Formation : 3-[2-(Methylsulfonyl)propan-2-yl]aniline (a sulfonyl-substituted analog) requires TiCl3 and THF for synthesis, highlighting the need for stronger reducing agents compared to ethoxy-substituted compounds .

- Hydrogen Bonding : Crystal structure studies of dibrominated anilines reveal that substituents like ethoxy can influence hydrogen-bonding networks and molecular packing .

Thermal and Solubility Properties

- Thermal Stability: N,N-Diisopropylaniline exhibits higher thermal stability (mp: Not available, but likely >100°C) due to steric protection of the nitrogen atom .

- Solubility: Ethoxy groups improve solubility in polar aprotic solvents (e.g., DME, THF) compared to nonpolar N-alkyl derivatives .

Biological Activity

3-Ethoxy-N-(propan-2-yl)aniline, a compound with the CAS number 1179593-37-3, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through a review of existing literature, including case studies and research findings.

- Molecular Formula : C₁₁H₁₅N₁O

- Molecular Weight : 179.26 g/mol

- Structure : The compound features an ethoxy group and an isopropyl group attached to an aniline structure, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that 3-ethoxy-N-(propan-2-yl)aniline exhibits antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including HeLa and A549 cells. The reported IC50 values range from 0.80 to 2.27 μM, indicating potent activity against these cell lines .

Mechanism of Action :

- Cell Cycle Arrest : 3-ethoxy-N-(propan-2-yl)aniline has been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : It triggers apoptosis via the intrinsic pathway, as evidenced by mitochondrial depolarization and activation of caspase-9 .

Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of various aniline derivatives, 3-ethoxy-N-(propan-2-yl)aniline was noted for its significant activity against multiple cancer cell lines. The study highlighted that increasing the length of alkyl chains on the nitrogen atom reduced activity, emphasizing the importance of structural configuration in determining biological efficacy .

Study 2: In Vivo Efficacy

In vivo experiments using zebrafish models demonstrated that treatment with the compound significantly reduced tumor mass in xenograft models without exhibiting toxic effects on the host organism. This suggests a favorable therapeutic index for further development .

Data Table: Biological Activity Comparison

| Activity Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | N/A | Cell wall synthesis disruption |

| Anticancer | HeLa | 0.80 - 2.27 | G2/M phase arrest |

| Anticancer | A549 | 0.80 - 2.27 | Apoptosis induction |

Research Findings

- Synthesis and Characterization :

- Potential Applications in Medicine :

Q & A

Q. What are the optimal synthetic conditions for 3-ethoxy-N-(propan-2-yl)aniline to maximize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For alkylation of 3-ethoxyaniline with isopropyl bromide:

- Solvent : Use toluene or dichloromethane to enhance reactivity .

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine .

- Temperature : Reflux conditions (100–120°C) for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or HPLC for high purity .

Key Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing 3-ethoxy-N-(propan-2-yl)aniline?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethoxy (-OCH₂CH₃) and isopropyl (-CH(CH₃)₂) groups. Ethoxy protons appear as a quartet (δ 3.5–4.0 ppm), while isopropyl methyl groups show doublets (δ 1.2–1.4 ppm) .

- FT-IR : Confirm N-H stretch (3300–3500 cm⁻¹) and C-O-C ether linkage (1050–1250 cm⁻¹) .

- HPLC-MS : Assess purity (>98%) and molecular ion peak ([M+H]⁺ at m/z 208) .

Table 1 : Key Spectral Signatures

| Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Ethoxy | 3.5–4.0 (q) | 1050–1250 |

| Isopropyl | 1.2–1.4 (d) | – |

Advanced Research Questions

Q. How does the ethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of 3-ethoxy-N-(propan-2-yl)aniline?

- Methodological Answer : The ethoxy group (-OCH₂CH₃) is a strong electron-donating group (EDG) via resonance, directing electrophiles to the para and ortho positions relative to itself. However, steric hindrance from the isopropyl group may limit ortho substitution.

- Experimental Design :

Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) under controlled conditions.

Analyze product distribution via GC-MS or ¹H NMR .

- Comparative Data :

Halogenated analogs (e.g., 3-fluoro derivatives) show altered regioselectivity due to weaker EDG effects .

Q. How can researchers resolve contradictions in biological activity data for 3-ethoxy-N-(propan-2-yl)aniline across assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or metabolite interference. Strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., cytochrome P450) using fluorescence-based and radiometric assays .

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .

- Control Variables : Standardize solvent (DMSO concentration <0.1%) and cell viability controls (MTT assay) .

Q. What computational methods predict the binding affinity of 3-ethoxy-N-(propan-2-yl)aniline to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding with the amine group and hydrophobic interactions with the isopropyl moiety .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Corate substituent effects (e.g., ethoxy vs. methoxy) with IC₅₀ values from public databases like ChEMBL .

Methodological Design Questions

Q. How to design enantioselective synthesis routes for chiral derivatives of 3-ethoxy-N-(propan-2-yl)aniline?

- Methodological Answer :

- Catalysts : Use chiral ligands (e.g., BINAP) with palladium catalysts for asymmetric alkylation .

- Resolution Techniques : Employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) .

- Monitoring : Circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>90%) .

Q. What strategies mitigate N-oxidation side reactions during storage or synthesis of 3-ethoxy-N-(propan-2-yl)aniline?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation .

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) during synthesis .

- Analysis : Track N-oxide formation via LC-MS (monitor m/z +16) .

Data Analysis & Interpretation

Q. How to interpret conflicting solubility data for 3-ethoxy-N-(propan-2-yl)aniline in polar vs. nonpolar solvents?

- Methodological Answer : Conflicting data may stem from polymorphic forms or impurities.

- Solubility Testing : Use shake-flask method (USP guidelines) in solvents like water, ethanol, and hexane .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .

Table 2 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 15.2 |

| Hexane | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.